N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide
Description
Structurally, it features a quinoline core substituted at position 2 with a 3-chlorophenyl group, at position 4 with a methoxy group, and at position 6 with a sulfamoyl bridge linked to a phenylacetamide moiety. Its molecular formula is C₂₄H₂₀ClN₃O₄S, with a molecular weight of 481.96 g/mol . The compound’s sulfonamide group suggests possible bioactivity as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators, while the quinoline scaffold may confer antimicrobial or anticancer properties .
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-15(29)26-18-6-9-20(10-7-18)33(30,31)28-19-8-11-22-21(13-19)24(32-2)14-23(27-22)16-4-3-5-17(25)12-16/h3-14,28H,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVCAYIOJCHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The piperidine ring is then introduced via nucleophilic substitution reactions, where the ethoxycarbonyl group is added using ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyridazinone ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazinone derivatives.
Substitution: The chlorine atom on the pyridazinone ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Amino or thio-substituted pyridazinone derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its unique structural features. Key areas of research include:
Antitumor Activity
Research indicates that compounds with a quinoline core can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases. Studies have shown that similar compounds can inhibit specific kinases involved in tumor growth, suggesting potential applications in cancer therapy.
Antimicrobial Properties
The presence of a sulfonamide group enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for antimicrobial applications. In vitro studies have demonstrated broad-spectrum activity against various pathogens, including:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
These findings indicate the potential for development as an antimicrobial agent.
Case Studies and Research Findings
-
Antitumor Efficacy Study :
A study evaluated the efficacy of quinoline derivatives, including N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide, demonstrating significant cytotoxicity against various cancer cell lines. The study highlighted that modifications to the quinoline structure could enhance potency. -
Antimicrobial Activity Assessment :
A comprehensive assessment revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions on the quinoline ring could optimize antibacterial efficacy.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperidine ring and the benzoic acid moiety suggests potential interactions with protein active sites or cell membranes, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the quinoline/sulfonamide moieties, influencing pharmacological profiles, solubility, and synthetic routes. Below is a comparative analysis:
Key Observations
Substituent Impact on Bioactivity: The 3-chlorophenyl and 4-methoxyquinoline groups in the target compound may enhance receptor binding specificity compared to simpler sulfonamides (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) . Fluoro and oxo substituents (e.g., in ) improve metabolic stability and kinase affinity but reduce solubility compared to methoxy groups.
Synthetic Complexity: The target compound’s synthesis likely involves coupling a 4-methoxyquinoline-6-sulfonyl chloride with 4-acetamidoaniline, similar to methods in . This contrasts with cyclopenta-thiophene derivatives, which require multi-step heterocyclic ring formation .
Biological Activity Trends: Quinoline-sulfonamide hybrids (e.g., ) show consistent antiproliferative activity, suggesting the target compound may share this profile.
Research Findings
Computational Insights
- Molecular docking (using tools like Amber ) predicts strong binding of the target compound to kinase ATP pockets due to sulfamoyl-quinoline interactions.
Biological Activity
N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a quinoline moiety, which is known for its pharmacological properties, including antibacterial and anti-inflammatory effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on chloroacetamides demonstrated that those with halogenated phenyl groups, such as 3-chlorophenyl, showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The effectiveness of these compounds can be attributed to their lipophilicity, which facilitates cellular penetration.
Anti-inflammatory Activity
In addition to antimicrobial properties, quinoline derivatives have been evaluated for their anti-inflammatory effects. Certain studies have shown that quinoline-based compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting potential use in inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is a key mechanism through which these compounds exert their anti-inflammatory effects.
Quantitative Structure-Activity Relationship (QSAR)
The biological activity of this compound can be further understood through QSAR analysis. This approach correlates chemical structure with biological activity, allowing researchers to predict the efficacy of similar compounds based on their structural features. For instance, the presence of specific substituents on the phenyl ring has been linked to varying levels of antimicrobial effectiveness .
Study 1: Antimicrobial Testing
In a comparative study involving several chloroacetamides, N-(4-chlorophenyl)-substituted compounds were found to be particularly effective against S. aureus and MRSA. The study utilized standard antimicrobial testing methods and confirmed that these compounds met Lipinski’s Rule of Five, indicating favorable pharmacokinetic properties .
Study 2: Inhibition of Inflammatory Mediators
Another investigation focused on the anti-inflammatory potential of quinoline derivatives, including those similar to this compound. The results indicated significant inhibition of NO production in RAW 264.7 cells, with some derivatives exhibiting potency comparable to established anti-inflammatory agents .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria (e.g., S. aureus, MRSA) | Lipophilicity aids in cell membrane penetration |
| Anti-inflammatory | Significant inhibition of NO production | Inhibition of iNOS and COX-2 expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
